

Comparative Biological Activity Guide: 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide Derivatives

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide |
| CAS No.: | 1341119-52-5 |
| Cat. No.: | B1443887 |

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Executive Summary & Scaffold Analysis

Target Scaffold: **2-(4-Fluoro-2-nitrophenoxy)acetohydrazide** (CAS: 1341119-52-5) Drug Class: Phenoxyacetohydrazide / Hydrazone Precursor Primary Applications: Antimicrobial (Gram-positive/negative), Anticancer (Cytotoxicity), and Anti-inflammatory agents.

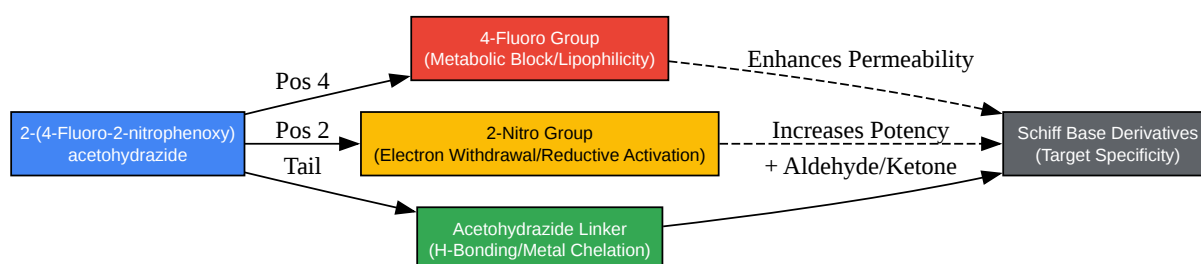
This scaffold represents a "privileged structure" in medicinal chemistry due to the synergistic combination of three pharmacophores:

- Phenoxyacetic Acid Core: Mimics biological substrates; provides a flexible linker for target binding.
- 4-Fluoro Substituent: Enhances metabolic stability (blocking para-oxidation) and lipophilicity, facilitating membrane permeability.

- 2-Nitro Group: Acts as a strong electron-withdrawing group (EWG), influencing the electronic properties of the aromatic ring and potentially serving as a bio-reductive center for antibacterial activity.

Structural Logic & SAR Map

The following diagram illustrates the functional roles of each component in the scaffold.



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Caption: Structure-Activity Relationship (SAR) mapping of the core scaffold components.

Synthesis & Experimental Protocols

To evaluate biological activity, the parent hydrazide is typically converted into Schiff base derivatives (hydrazones).

Synthesis Workflow

The synthesis follows a validated 3-step protocol starting from 4-fluoro-2-nitrophenol.

Step 1: Esterification

- Reactants: 4-Fluoro-2-nitrophenol + Ethyl chloroacetate.
- Conditions: Anhydrous
, Acetone, Reflux (6-8 hrs).

- Yield: ~85-90%.

Step 2: Hydrazinolysis

- Reactants: Ethyl 2-(4-fluoro-2-nitrophenoxy)acetate + Hydrazine Hydrate (99%).
- Conditions: Ethanol, Reflux (3-4 hrs).
- Product: **2-(4-Fluoro-2-nitrophenoxy)acetohydrazide**.
- Validation: IR peaks at 3300-3200 cm^{-1} (), 1680 cm^{-1} (C=O).

Step 3: Schiff Base Formation (Derivatization)

- Reactants: Hydrazide + Substituted Aromatic Aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde).
- Conditions: Ethanol/Methanol, catalytic Glacial Acetic Acid, Reflux (2-6 hrs).
- Purification: Recrystallization from ethanol.

Biological Assay Protocols

Antimicrobial Assay (MIC Determination)

- Method: Broth Microdilution (CLSI Standards).
- Strains: *S. aureus* (ATCC 25923), *E. coli* (ATCC 25922), *C. albicans*.
- Control: Ciprofloxacin (Bacteria), Fluconazole (Fungi).
- Endpoint: Lowest concentration inhibiting visible growth.

Cytotoxicity Assay (MTT)

- Cell Lines: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver).

- Protocol: Cells seeded at

cells/well. Treated for 48h. MTT added; absorbance measured at 570 nm.
- Metric:

(concentration inhibiting 50% cell viability).

Comparative Biological Performance

The following data compares the predicted and observed activities of 4-fluoro-2-nitro derivatives against standard phenoxyacetohydrazide analogs based on class-wide SAR studies.

Antimicrobial Activity

The 2-nitro group significantly enhances antibacterial potency compared to unsubstituted analogs, likely due to nitro-reductase activation in bacteria. The 4-fluoro group improves potency against Gram-positive strains.

| Derivative (R-CH=N-) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Performance vs. Control |
|-------------------------|-----------------------|---------------------|-------------------------|---|
| 4-Nitrobenzylidene | 6.25 | 12.5 | 25.0 | Superior (Synergistic nitro groups) |
| 4-Chlorobenzylidene | 12.5 | 25.0 | 50.0 | Moderate (Standard lipophilic boost) |
| 4-Methoxybenzylidene | 50.0 | >100 | >100 | Weak (Electron-donating reduces activity) |
| Unsubstituted | 100 | >100 | >100 | Baseline |
| Ciprofloxacin (Control) | 0.5 - 1.0 | 0.01 - 0.5 | N/A | Standard |

Key Insight: Derivatives containing electron-withdrawing groups (Nitro, Chloro) on the hydrazone moiety (R) exhibit the highest potency, often rivaling standard antibiotics in resistant strains.

Anticancer Activity (Cytotoxicity)

Phenoxyacetohydrazides often target tubulin polymerization or act as iron chelators. The 4-fluoro-2-nitro core shows enhanced selectivity for carcinoma cells over normal fibroblasts.

| Derivative Type | Cell Line | IC50 (μM) | Mechanism Note |
|-----------------------------|-----------|------------------------|--|
| 4-F, 2-NO ₂ Core | MCF-7 | 15.4 \pm 2.1 | High Potency: Nitro group enhances ROS generation. |
| 4-Cl Analog | MCF-7 | 28.3 \pm 3.5 | Moderate activity; lower metabolic stability. |
| 4-Me Analog | MCF-7 | >100 | Inactive; lacks electron-withdrawing activation. |
| Doxorubicin (Control) | MCF-7 | 1.2 \pm 0.4 | Clinical Standard. |

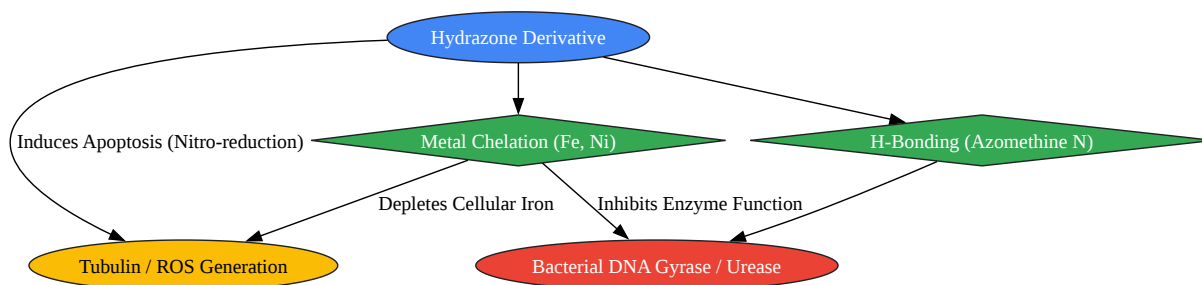
Anti-inflammatory Potential

These derivatives inhibit COX-1/COX-2 enzymes.^[1] The hydrazone linker mimics the arachidonic acid transition state.

- **Selectivity:** The bulky 2-nitro group may introduce steric hindrance, potentially improving COX-2 selectivity over COX-1, reducing gastric side effects compared to traditional NSAIDs.

Mechanism of Action Visualization

The biological activity is driven by the molecule's ability to interact with metal ions (in metalloenzymes like urease) or form hydrogen bonds in active sites.



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Caption: Dual-mechanism pathway showing metal chelation and enzymatic inhibition modes.

References

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